molecular formula C14H20N2O2 B8722284 7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE

7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE

Cat. No.: B8722284
M. Wt: 248.32 g/mol
InChI Key: JLTVWDFRZOWIBE-UHFFFAOYSA-N
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Description

“7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE” is a synthetic organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE” typically involves multi-step organic reactions. The starting materials and reagents used can vary, but a common approach might include:

    Step 1: Formation of the benzazepine core through cyclization reactions.

    Step 2: Introduction of the amino group at the 7th position using amination reactions.

    Step 3: Methylation at the 1st position using methylating agents.

    Step 4: Attachment of the propan-2-yloxy group at the 6th position through etherification reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of “7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE” involves its interaction with molecular targets such as receptors or enzymes. The specific pathways and targets can vary, but common mechanisms might include:

    Binding to receptors: Modulating receptor activity to produce a biological effect.

    Inhibition of enzymes: Blocking enzyme activity to alter metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-benzazepine: A parent compound with a similar core structure.

    7-amino-1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A compound with a similar structure but lacking the propan-2-yloxy group.

Uniqueness

“7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE” is unique due to the presence of the propan-2-yloxy group, which can influence its chemical properties and biological activity. This structural difference can lead to variations in solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

7-amino-1-methyl-6-propan-2-yloxy-4,5-dihydro-3H-1-benzazepin-2-one

InChI

InChI=1S/C14H20N2O2/c1-9(2)18-14-10-5-4-6-13(17)16(3)12(10)8-7-11(14)15/h7-9H,4-6,15H2,1-3H3

InChI Key

JLTVWDFRZOWIBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC2=C1CCCC(=O)N2C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

567 mg of ammonium formate and 478 mg of Pd/C (10%) are added to a solution of 416 mg of 1-methyl-7-nitro-6-(propan-2-yloxy)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in 30 ml of methanol. The reaction medium is microwave-heated at 80° C. for 5 minutes. The mixture is filtered on Clarcel, and the Clarcel is rinsed with methanol. The filtrate is concentrated under reduced pressure, so as to give 380 mg of 7-amino-1-methyl-6-(propan-2-yloxy)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in the form of a colourless gum.
Quantity
567 mg
Type
reactant
Reaction Step One
Name
1-methyl-7-nitro-6-(propan-2-yloxy)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Quantity
416 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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